

Application Notes and Protocols for AR-M 1000390

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Compound of Interest

Compound Name: AR-M 1000390

Cat. No.: B15575753

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Introduction

AR-M 1000390 is a potent and selective non-peptidic agonist of the delta-opioid receptor (δ -opioid receptor). It is characterized as a low-internalizing agonist, which may contribute to a distinct pharmacological profile compared to other δ -opioid receptor agonists, including a reduced tendency to cause acute receptor desensitization. These properties make **AR-M 1000390** a valuable tool for investigating the physiological roles of the δ -opioid receptor and for the development of novel therapeutics. This document provides detailed information on the solubility of **AR-M 1000390**, along with protocols for its application in both in vitro and in vivo research settings.

Data Presentation

Solubility of AR-M 1000390

The solubility of **AR-M 1000390** is a critical factor for the preparation of stock solutions and experimental formulations. The following table summarizes the available solubility data.

Solvent	Solubility	Concentration (Molar)	Notes
DMSO	≥ 150 mg/mL	389.67 mM	Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Saline	Poorly soluble / Data not available	Not applicable	Direct dissolution in aqueous buffers like saline or phosphate-buffered saline (PBS) is not recommended due to the compound's hydrophobic nature. For aqueous-based assays, a DMSO stock should be diluted.

Experimental Protocols

Protocol 1: Preparation of AR-M 1000390 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of **AR-M 1000390** in DMSO.

Materials:

- **AR-M 1000390** hydrochloride powder
- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Calibrated pipettes

Procedure:

- Allow the **AR-M 1000390** hydrochloride powder and anhydrous DMSO to equilibrate to room temperature.
- Weigh the desired amount of **AR-M 1000390** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the weighed powder).
- Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: In Vitro Application - cAMP Accumulation Assay in SK-N-BE Cells

This protocol outlines a general procedure for evaluating the effect of **AR-M 1000390** on adenylyl cyclase activity in a human neuroblastoma cell line.

Materials:

- SK-N-BE cells (or other suitable cell line expressing δ -opioid receptors)
- Cell culture medium (e.g., DMEM with 10% FBS)
- **AR-M 1000390** DMSO stock solution (from Protocol 1)
- Forskolin
- cAMP assay kit (e.g., HTRF, ELISA, or other suitable format)

- 96-well cell culture plates
- CO₂ incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding: Seed SK-N-BE cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
- Preparation of Working Solutions:
 - Prepare serial dilutions of **AR-M 1000390** from the DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration in the well should be kept to a minimum, typically $\leq 0.5\%$, to avoid solvent-induced cytotoxicity.
 - Prepare a stock solution of forskolin in DMSO and dilute it in cell culture medium to the desired final concentration (e.g., 10 μ M).
- Compound Treatment:
 - Remove the growth medium from the cells.
 - Add the **AR-M 1000390** working solutions to the respective wells.
 - Include a vehicle control group (medium with the same final concentration of DMSO as the highest **AR-M 1000390** concentration).
 - Pre-incubate the cells with **AR-M 1000390** for 15-30 minutes at 37°C.
- Stimulation: Add the forskolin working solution to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for an additional 15-30 minutes at 37°C.
- cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP concentration against the log of the **AR-M 1000390** concentration to generate a dose-response curve and determine the EC₅₀ value.

Protocol 3: In Vivo Application - Oral Gavage Administration in Mice

This protocol provides a general guideline for the preparation and administration of **AR-M 1000390** to mice via oral gavage. Note that **AR-M 1000390** can be an irritant when administered intraperitoneally.

Materials:

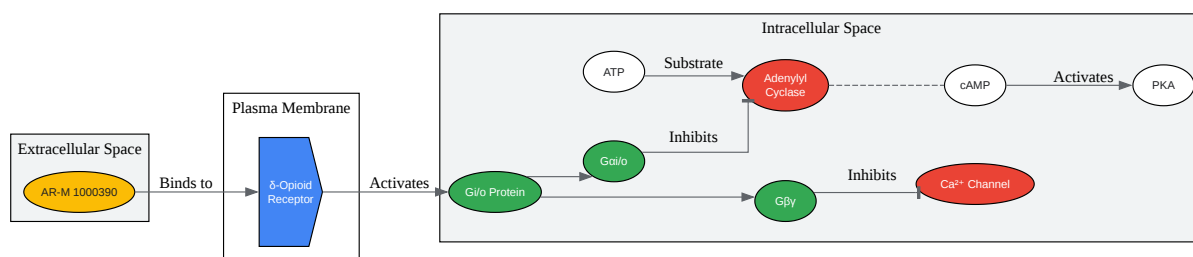
- **AR-M 1000390** hydrochloride powder
- Vehicle for suspension (e.g., 0.5% Carboxymethyl cellulose (CMC) and 0.1% Tween 80 in sterile water)
- Mortar and pestle or homogenizer
- Sterile tubes
- Vortex mixer or sonicator
- Animal balance
- Oral gavage needles (flexible or rigid, appropriate size for mice)
- Syringes

Procedure:

- Vehicle Preparation:
 - Prepare the vehicle by dissolving Tween 80 in sterile water, followed by the gradual addition of CMC with continuous stirring until a homogenous suspension is formed.
- Formulation Preparation:
 - Calculate the required amount of **AR-M 1000390** and vehicle based on the desired dose and the number and weight of the animals. A typical dosing volume for mice is 5-10 mL/kg.

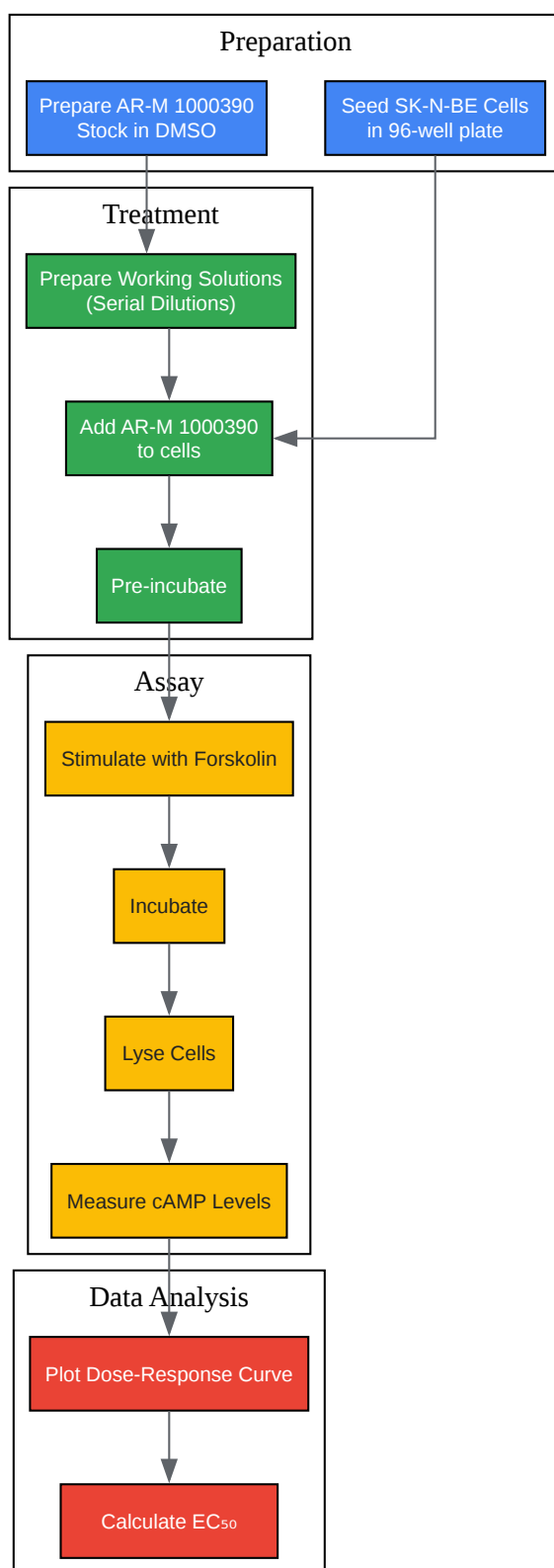
- Weigh the **AR-M 1000390** powder.
- If necessary, finely grind the powder using a mortar and pestle.
- Add a small amount of the vehicle to the powder to create a paste.
- Gradually add the remaining vehicle while continuously mixing (vortexing or sonicating) to ensure a uniform suspension.
- Administration:
 - Weigh each mouse to determine the precise volume of the formulation to be administered.
 - Gently restrain the mouse.
 - Measure the correct volume of the **AR-M 1000390** suspension into a syringe fitted with an oral gavage needle.
 - Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
 - Monitor the animals for any adverse effects after administration.
 - It is crucial to maintain the suspension's homogeneity by vortexing between administrations to ensure consistent dosing.

Visualizations



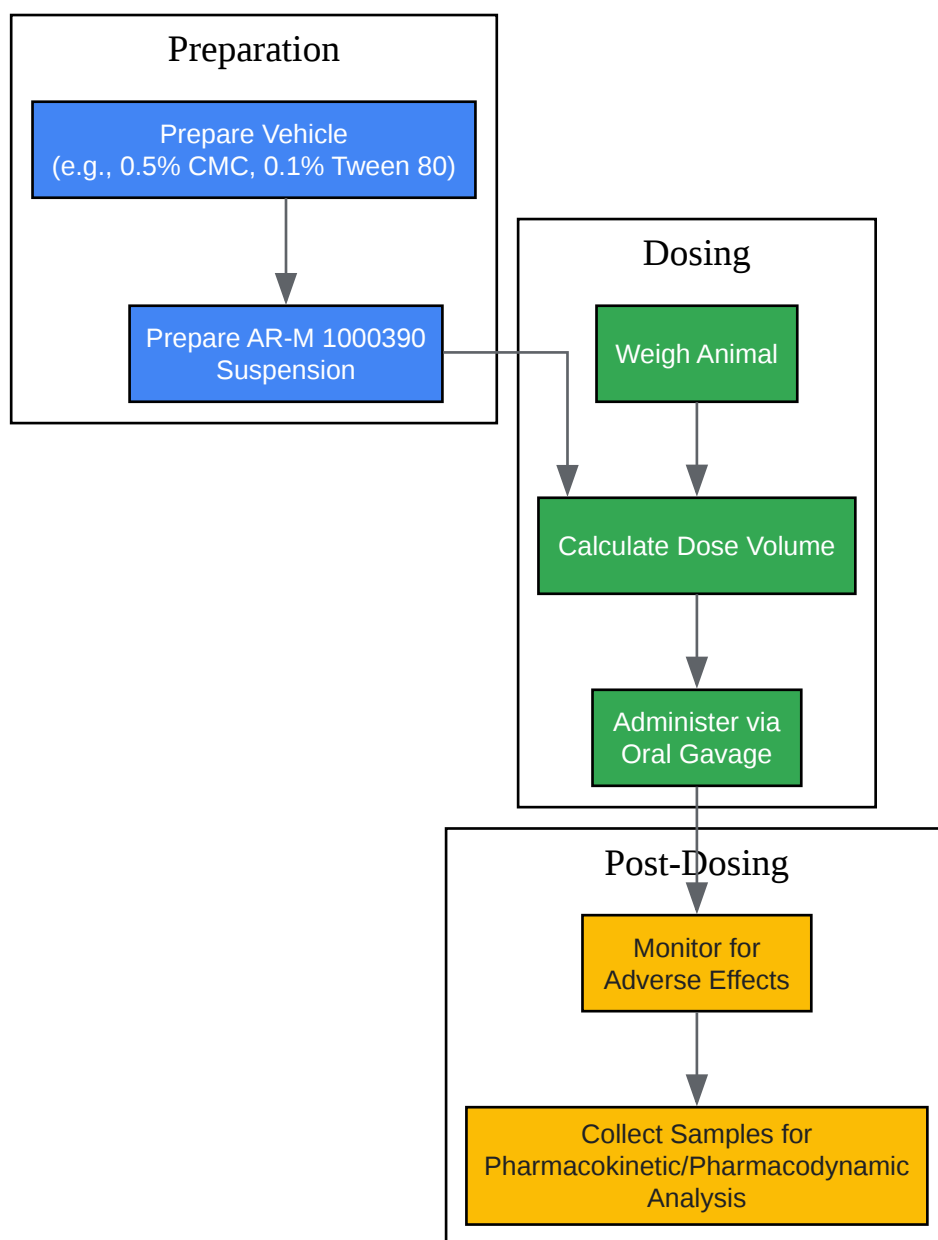
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Caption: Signaling pathway of **AR-M 1000390**.



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Caption: Workflow for in vitro cAMP assay.



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Caption: Workflow for in vivo oral gavage.

- To cite this document: BenchChem. [Application Notes and Protocols for AR-M 1000390]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15575753#ar-m-1000390-solubility-in-dms0-and-saline\]](https://www.benchchem.com/product/b15575753#ar-m-1000390-solubility-in-dms0-and-saline)

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